molecular formula C11H14O3 B6257004 2-hydroxyphenyl 2,2-dimethylpropanoate CAS No. 511549-30-7

2-hydroxyphenyl 2,2-dimethylpropanoate

Cat. No.: B6257004
CAS No.: 511549-30-7
M. Wt: 194.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 2-hydroxyphenol (also known as catechol) with 2,2-dimethylpropanoic acid (pivalic acid). This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxyphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxyphenyl 2,2-dimethylpropanoate is unique due to its pivalate group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and biological systems .

Properties

CAS No.

511549-30-7

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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